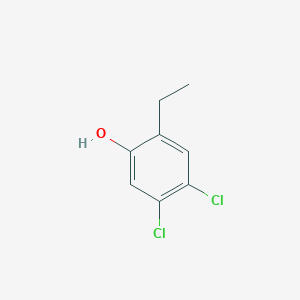

4,5-Dichloro-2-ethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSSTGPNGAUKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Fate and Transformation Pathways

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For chlorinated phenols, key abiotic pathways include photodegradation and chemical oxidation.

Photodegradation, or photolysis, is a process where light energy drives chemical breakdown. For chlorinated phenols in aqueous environments, this is a significant degradation pathway. The photolysis of 4-chlorophenol (B41353) in aqueous solution at ambient temperature can lead to the formation of 4-oxocyclohexa-2,5-dienylidene as a reactive intermediate. scilit.com The degradation of chlorophenols can be initiated by sunlight, which can transform them into less harmful substances. scilit.com The process often involves the generation of highly reactive hydroxyl radicals (·OH), which are principally responsible for the oxidation of the phenolic compound. researchgate.net The initial step in the photolytic degradation of a compound like 4-chlorophenol is typically hydroxylation, which forms intermediates such as hydroquinone (B1673460) and 4-chlorocatechol (B124253). researchgate.netnih.gov Further oxidation of these aromatic intermediates leads to the cleavage of the benzene (B151609) ring, resulting in the formation of short-chain aliphatic acids like maleic, oxalic, and formic acid. researchgate.netcapes.gov.br

Chemical oxidation provides another route for the degradation of chlorinated phenols. This can occur through various means, including advanced oxidation processes like the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) or chlorine-mediated oxidation.

Fenton oxidation has been shown to be effective in degrading chlorophenols in soil and water. nih.govresearchgate.net The process relies on the generation of powerful hydroxyl radicals (·OH) that attack the aromatic ring. researchgate.net The oxidation of chlorophenols at a neutral pH is dependent on the concentrations of both hydrogen peroxide and the iron catalyst. nih.gov During this process, an "oxidation-desorption-oxidation" mechanism can occur in soil, where the oxidation of soil organic matter releases sorbed chlorophenols, which are then degraded by the excess oxidants. nih.gov The oxidation of phenol (B47542) by Fenton's reagent proceeds through intermediates like catechol and hydroquinone, which are further oxidized to short-chain organic acids such as maleic, acetic, oxalic, and formic acids. researchgate.net

Chlorine-mediated oxidation is another relevant pathway, particularly in water treatment processes. Active chlorine species, generated electrochemically from chloride ions, can act as a redox mediator to oxidize organic compounds. osti.gov This process can convert a starting material into intermediates like 2-chloroethanol, which can be further transformed. osti.gov The degradation of 4-chlorophenol can also involve free chloride ions reacting with the parent compound to form more highly chlorinated phenols, such as 2,4-dichlorophenol (B122985). nih.gov Electrochemical oxidation of 4-chlorophenol can yield intermediates including phenol, hydroquinone, 4-chlorocatechol, and various organic acids. capes.gov.br

Biotic Transformation and Microbial Degradation

Microorganisms play a crucial role in the breakdown of organic pollutants. The biodegradation of chlorinated phenols can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, involving a wide array of microbial species and metabolic pathways.

Understanding the microbial metabolism of structurally related compounds provides insight into the potential biodegradation pathways for 4,5-Dichloro-2-ethylphenol.

4-Ethylphenol (B45693): This volatile phenolic compound is known for its presence in wine, where it can be produced by microbial activity. medchemexpress.comnih.gov Gut microbiota can synthesize 4-ethylphenol from the aromatic amino acid tyrosine. researchgate.netfrontiersin.org Certain bacteria, such as Lactobacillus plantarum, can produce 4-ethylphenol by reducing vinylphenols, a reaction catalyzed by the enzyme vinylphenol reductase. medchemexpress.comnih.gov This process involves the conversion of hydroxycinnamic acids, like p-coumaric acid, first to vinylphenols and then to ethylphenols. researchgate.net

Pentachlorophenol (B1679276) (PCP): PCP is a highly chlorinated phenol whose biodegradation has been extensively studied. Soil microorganisms, including bacteria from the genera Pseudomonas and Arthrobacter, are capable of degrading PCP. nih.govnih.govfao.orgasm.orgresearchgate.net A Pseudomonas species isolated from soil was found to rapidly degrade PCP, releasing about 50% of it as carbon dioxide in one hour. nih.gov The degradation pathway involves the formation of intermediate metabolites such as tetrachlorocatechol (B74200) and tetrachlorohydroquinone. nih.gov Some bacteria can utilize PCP as their sole source of carbon and energy. nih.gov The number and position of chlorine atoms on the phenolic ring influence the rate and extent of its biodegradation. nih.gov

The biodegradation of chlorophenols proceeds through a series of intermediate compounds before potential mineralization to CO2, water, and chloride ions. Aerobic biodegradation typically begins with hydroxylation to form catechols, while anaerobic degradation often starts with reductive dehalogenation. nih.gov

The degradation of 4-chlorophenol by various methods generates several key aromatic intermediates. Hydroxylation is a common first step, leading to the formation of 4-chlorocatechol , hydroquinone , and 4-chlororesorcinol . nih.govnih.gov In some pathways, 4-chlorocatechol is a major initial product. nih.gov Following the initial hydroxylation, further oxidation leads to ring cleavage. The resulting products are typically low molecular weight organic acids. Common ring-opened products identified include formic acid , acetic acid , oxalic acid , maleic acid , and malonic acid . nih.gov After extended degradation time, the aromatic intermediates are completely removed, and the remaining organic carbon is primarily in the form of these organic acids. nih.gov In the degradation of 2,4-dichlorophenol by the fungus Tritirachium sp., a dechlorinated cleavage product was identified, indicating assimilation of the xenobiotic. mdpi.com

Table 1: Identified Intermediates in the Degradation of Chlorophenols

| Precursor Compound | Degradation Process | Intermediate Products |

| 4-Chlorophenol | Pulsed High Voltage Discharge | 4-Chlorocatechol, Hydroquinone, 4-Chlororesorcinol, 2,4-Dichlorophenol, Formic acid, Acetic acid, Oxalic acid, Maleic acid, Malonic acid. nih.gov |

| 4-Chlorophenol | Electrochemical Oxidation | Phenol, Hydroquinone, 4-Chlorocatechol, Benzoquinone, Maleic acid, Fumaric acid, Oxalic acid, Formic acid. capes.gov.br |

| Pentachlorophenol | Microbial (Pseudomonas sp.) | Tetrachlorocatechol, Tetrachlorohydroquinone. nih.gov |

| 2,4-Dichlorophenol | Fungal (Tritirachium sp.) | Hydroxylated and dechlorinated cleavage products. mdpi.com |

Role of Specific Microbial Strains in Chlorophenol Degradation

A variety of specific microbial strains have been identified for their ability to degrade chlorophenols. These microorganisms employ different enzymatic systems to break down these toxic compounds.

Several bacterial genera, including Pseudomonas, Alcaligenes, Cupriavidus, Sphingomonas, and Mycobacterium, are known to degrade a range of chlorophenols. nih.govmdpi.com Pseudomonas sp. strain B13, for example, is noted for its ability to dissimilate chlorocatechols. nih.gov In mixed microbial communities, strains like Alcaligenes sp. strain A7-2 have been observed to be highly competitive in degrading chlorophenols. nih.gov The bacterium Stenotrophomonas sp. strain LZ-1 can utilize 4-chlorophenol as a sole source of carbon, nitrogen, and energy, degrading it via a hydroquinone pathway. oup.com This degradation ability was found to be linked to an indigenous plasmid. oup.com

Under anaerobic conditions, Desulfitobacterium sp. strain PCE1 can transform chlorinated hydroquinones into chlorophenols through demethylation, reductive dehydroxylation, and dechlorination. nih.gov Fungi also contribute to chlorophenol degradation. For instance, a marine-derived strain of Tritirachium sp. was found to degrade 2,4-dichlorophenol, expressing high levels of extracellular catechol 1,2-dioxygenase activity. mdpi.com Similarly, the ascomycetous fungus Thielavia sp. HJ22 has been shown to effectively remove 2,4-dichlorophenol, a process involving laccase and cytochrome P450 monooxygenase enzymes. researchgate.net

Table 2: Microbial Strains Involved in Chlorophenol Degradation

| Microbial Strain | Type | Degraded Compound(s) | Key Features/Pathways |

| Pseudomonas sp. strain B13 | Bacterium | Chlorophenols | Degrades chlorocatechols via ortho-cleavage. nih.gov |

| Pseudomonas sp. | Bacterium | Pentachlorophenol | Utilizes PCP, forming tetrachlorocatechol and tetrachlorohydroquinone. nih.gov |

| Alcaligenes sp. strain A7-2 | Bacterium | Chlorophenols | Highly competitive in mixed cultures for chlorophenol degradation. nih.gov |

| Arthrobacter sp. | Bacterium | Pentachlorophenol | Isolated from various environments and capable of complete PCP degradation. asm.org |

| Stenotrophomonas sp. strain LZ-1 | Bacterium | 4-Chlorophenol, p-Nitrophenol | Degrades via the hydroquinone pathway; ability is plasmid-borne. oup.com |

| Desulfitobacterium sp. strain PCE1 | Bacterium (Anaerobic) | Chlorinated Hydroquinones | Produces chlorophenols through demethylation and dehydroxylation. nih.gov |

| Cupriavidus, Sphingomonas, Mycobacterium | Bacteria | Various Chlorophenols | Known degraders of phenol, 4-chlorophenol, and pentachlorophenol. mdpi.com |

| Tritirachium sp. | Fungus | 2,4-Dichlorophenol | Expresses extracellular catechol 1,2-dioxygenase. mdpi.com |

| Thielavia sp. HJ22 | Fungus | 2,4-Dichlorophenol | Degradation involves laccase and cytochrome P450 monooxygenases. researchgate.net |

Environmental Occurrence and Distribution Studies of Related Phenols

While specific studies on the environmental occurrence of this compound are limited, extensive research on related chlorophenols, such as dichlorophenols, trichlorophenols, and pentachlorophenol, provides insight into their distribution in the environment. These compounds are recognized as environmental pollutants due to their widespread use and formation as byproducts of industrial processes. nih.govaloki.hu

Chlorophenols are frequently detected in various aquatic ecosystems worldwide. unl.pt Their presence is a result of industrial waste discharge, the use and degradation of pesticides, and processes like water chlorination and paper bleaching. nih.govunl.ptnih.gov The distribution and concentration of these compounds can vary significantly based on regional industrialization and local emission sources. unl.pt

In China, a comprehensive study across major watersheds revealed the widespread presence of several key chlorophenols in surface water. nih.gov Pentachlorophenol (PCP) was the most frequently detected, followed by 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) and 2,4-dichlorophenol (2,4-DCP). nih.gov High concentrations of 2,4-DCP and 2,4,6-TCP were particularly noted in the Yellow, Huaihe, and Haihe River watersheds, whereas PCP contamination was most prominent in the Yangtze River watershed. nih.gov PCP is known to be ubiquitously distributed in the aquatic environments of China, including rivers and lakes. aloki.huresearchgate.net

Chlorophenols are also found in bottom sediments, often adsorbing to particulate matter. researchgate.net The physical and chemical properties of the specific chlorophenol, along with the characteristics of the sediment and the pH of the water, influence its tendency to partition into sediment. nih.gov Studies have developed methods for extracting and analyzing chlorophenols in sediment samples from various water bodies, confirming their presence in this environmental compartment. iwaponline.com For instance, PCP is known to adsorb strongly to sediments because of its lipophilicity and ionization properties. researchgate.net

Table 1: Occurrence of Selected Chlorophenols in Chinese Surface Water

| Compound | Detection Frequency (%) | Median Concentration (ng/L) | Concentration Range (ng/L) |

|---|---|---|---|

| 2,4-Dichlorophenol | 51.3 | 5.0 | <1.1 - 19,960.0 |

| 2,4,6-Trichlorophenol | 54.4 | 2.0 | <1.4 - 28,650.0 |

| Pentachlorophenol | 85.4 | 50.0 | <1.1 - 594.0 |

Data sourced from a study of over 600 sites in China's major watersheds. nih.gov

Chlorophenols enter the environment not only through direct use but also as impurities in commercial products and as degradation products of other chemical compounds. nih.gov They are known intermediates in the manufacturing of various products, including pesticides, dyes, and pharmaceuticals. nih.govresearchgate.net

A significant environmental source of dichlorophenols is the degradation of more complex chlorinated substances. nih.gov For example, 2,4-dichlorophenol is a primary environmental degradation product of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). epa.govresearchgate.net Similarly, pentachlorophenol (PCP) can break down in the environment through reductive dehalogenation to form tetrachlorophenols, trichlorophenols, and dichlorophenols. wikipedia.org

Chlorophenols can also be formed and released as unintentional byproducts. Their formation has been documented during the chlorination of water that contains natural humic substances, in the bleaching of wood pulp for paper production, and from the incineration of municipal and hazardous waste. unl.ptepa.gov For instance, 2,4,6-trichlorophenol has been identified in the flue gas from municipal incinerators. unl.ptnih.gov

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the process where a chemical is taken up and retained by an organism from all environmental sources, including water, food, and sediment. epa.gov The potential for chlorophenols to bioaccumulate is influenced by factors such as their degree of chlorination, their physical and chemical properties, and environmental conditions like pH. nih.govnih.gov Increasing the number of chlorine atoms on the phenol ring can enhance a compound's toxicity and prolong its bioaccumulation period in organisms. nih.gov

Studies on 2,4-dichlorophenol (2,4-DCP) indicate a low potential for bioaccumulation. epa.gov The U.S. Environmental Protection Agency (EPA) has estimated national-level bioaccumulation factors (BAFs) for 2,4-DCP to be between 31 and 48 L/kg. epa.gov The bioconcentration factor (BCF), which measures uptake from water alone, has also been studied. nih.gov In carp, the BCF for 2,4-DCP was measured to be in the range of 16-29 over a multi-week period, which is considered a low to moderate potential. nih.gov

The pH of the environment plays a crucial role, as chlorophenols can exist in either a protonated (phenol) or deprotonated (phenolate) form. nih.gov The protonated form, more prevalent in acidic conditions, is generally more lipid-soluble and has a greater tendency to be taken up by organisms. nih.gov Under neutral to alkaline conditions, their mobility in soil increases, but their bioaccumulation potential tends to be lower. nih.gov

While some dichlorophenols show low bioaccumulation, other related chlorinated compounds can accumulate to a greater extent. nih.gov For example, tetrachloroguaiacol, a byproduct of paper production, has a high accumulation potential and can reach concentrations up to 111 μg/kg in fish. nih.gov

Table 2: Bioconcentration Factors (BCF) of Selected Chlorophenols in Carp

| Compound | Initial Concentration in Water (µg/L) | BCF Range |

|---|---|---|

| 2-Chlorophenol | 40 | 14 - 24 |

| 2-Chlorophenol | 4 | 16 - 29 |

| 2,4-Dichlorophenol | 40 | 16 - 29 |

| 2,4-Dichlorophenol | 4 | 16 - 29 |

| 2,3,4,6-Tetrachlorophenol | 100 | 18 - 28 |

| 2,3,4,6-Tetrachlorophenol | 10 | 20 - 30 |

Data from a 6-8 week study in a flow-through system. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,4-Dichlorophenol | 2,4-DCP |

| 2,4,6-Trichlorophenol | 2,4,6-TCP |

| Pentachlorophenol | PCP |

| 2-Chlorophenol | 2-CP |

| 2,3,4,6-Tetrachlorophenol | 2,3,4,6-TeCP |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D |

Ecotoxicological Investigations and Environmental Impact

Acute and Chronic Ecotoxicity to Aquatic Organisms

The toxicity of chlorinated phenols to aquatic life generally increases with the degree of chlorination. epa.gov These compounds are known to be harmful to aquatic organisms, with the potential to cause a range of adverse effects. nih.gov

Impact on Aquatic Invertebrates (e.g., Daphnids)

Aquatic invertebrates, such as Daphnia magna, are standard model organisms for ecotoxicity testing and are known to be sensitive to chlorophenols. For instance, a study on 4-chloro-2-methylphenol, a compound with a similar substitution pattern, reported a 48-hour median effective concentration (EC50) for daphnids in the range of 0.29-1.0 mg/L, indicating high toxicity. oecd.org The 21-day no-observed-effect concentration (NOEC) for reproduction in Daphnia magna for the same compound was 0.55 mg/L. oecd.org Another study reported a 48-hour EC50 of 3.7 mg/L for 4-ethylphenol (B45693) in Daphnia magna. usask.ca Generally, for substituted phenols, toxicity to daphnids can vary based on the specific substitutions. nm.gov

Interactive Data Table: Ecotoxicity of Related Phenols to Daphnia magna

| Compound | Exposure Duration | Endpoint | Concentration (mg/L) |

| 4-Chloro-2-methylphenol | 48 hours | EC50 | 0.29 - 1.0 |

| 4-Chloro-2-methylphenol | 21 days | NOEC (reproduction) | 0.55 |

| 4-Ethylphenol | 48 hours | EC50 | 3.7 |

| 2,4-Dichlorophenol (B122985) | 48 hours | EC50 | 2.6 |

| Phenol (B47542) | 48 hours | EC50 | 6.6 |

Impact on Fish Species

Fish are also susceptible to the toxic effects of chlorinated phenols. For 4-chloro-2-methylphenol, the 96-hour median lethal concentration (LC50) for fish has been observed in the range of 2.3-6.6 mg/L. oecd.org Chronic exposure to this compound at a concentration of 0.5 mg/L over 28 days resulted in histopathological changes in the kidneys and liver of fish. oecd.org For 2,4-dichlorophenol, acute and chronic toxicity to freshwater aquatic life have been reported to occur at concentrations as low as 2,020 µg/L and 365 µg/L, respectively. epa.gov

Interactive Data Table: Ecotoxicity of Related Phenols to Fish

| Compound | Species | Exposure Duration | Endpoint | Concentration (mg/L) |

| 4-Chloro-2-methylphenol | Fish | 96 hours | LC50 | 2.3 - 6.6 |

| 4-Chloro-2-methylphenol | Fish | 28 days | NOEC (histopathological changes) | 0.5 |

| 2,4-Dichlorophenol | Freshwater fish | - | Acute Toxicity | 2.02 |

| 2,4-Dichlorophenol | Freshwater fish | - | Chronic Toxicity | 0.365 |

Impact on Algal Species

Algae are crucial primary producers in aquatic ecosystems, and their inhibition can have cascading effects on the food web. doi.org The toxicity of phenols to algae is well-documented. For 4-chloro-2-methylphenol, the 96-hour EC50 for algae was reported to be 8.2 mg/L, with a 10% effect concentration (EC10) of 0.89 mg/L. oecd.org Studies on 2,4-dichlorophenol have also demonstrated its toxic effects on the photosynthetic activity of aquatic plants. mdpi.com The sensitivity of algae to various substituted phenols can differ, and there is a recognized gap in ecotoxicity data for many industrial chemicals, including some chlorinated compounds, with respect to algal species. lu.seresearchgate.net

Interactive Data Table: Ecotoxicity of Related Phenols to Algae

Impact on Microorganisms (e.g., Tetrahymena pyriformis)

Environmental Risk Assessment Methodologies

The environmental risk assessment (ERA) for chemical substances like 4,5-dichloro-2-ethylphenol is a systematic process designed to evaluate the potential adverse effects on the environment. epa.gov This process generally involves several key steps:

Hazard Identification: This step involves determining the intrinsic hazardous properties of the substance, such as its potential to cause harm to aquatic organisms.

Dose-Response Assessment: This step quantifies the relationship between the dose or concentration of the chemical and the incidence of adverse effects in exposed populations.

Exposure Assessment: This involves estimating the concentration of the chemical that will be present in various environmental compartments (water, soil, air) and the extent to which organisms will be exposed.

Risk Characterization: In this final step, the information from the previous steps is integrated to estimate the probability and magnitude of adverse effects occurring in the environment.

For chemicals with limited experimental data, such as this compound, methodologies like Quantitative Structure-Activity Relationships (QSAR) are often employed. nih.govregulations.gov QSAR models use the chemical's molecular structure to predict its physicochemical properties and toxicological effects. nih.govregulations.gov Another approach is the use of read-across, where data from structurally similar and well-studied chemicals are used to infer the properties and potential risks of the substance .

Comparative Ecotoxicity with Other Chlorinated Phenols and Related Compounds

The ecotoxicity of chlorinated phenols is significantly influenced by the number and position of chlorine atoms on the phenol ring, as well as the nature of other substituents. Generally, an increase in the number of chlorine substituents tends to increase the toxicity of the compound. epa.gov

For example, the toxicity of dichlorophenols can vary. Studies have shown that 2,4-dichlorophenol is toxic to a range of aquatic organisms. epa.govmdpi.comnih.gov The presence of an alkyl group, such as the ethyl group in this compound, can also modulate the compound's toxicity. For instance, the toxicity of alkylphenols to aquatic organisms has been shown to increase with the length of the alkyl chain. nih.gov

A study on various substituted phenols indicated that within a group of isomers, the position of the substituent can influence toxicity. usask.ca For example, para-substituted phenols often exhibit the highest toxicity within a group of mono-substituted isomers. usask.ca Given that this compound has chlorine atoms at the 4 and 5 positions and an ethyl group at the 2 position, its toxicity would be a result of the interplay of these structural features. Without direct experimental data, its ecotoxicity is expected to be significant and comparable to other dichlorinated and alkylated phenols.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These methods provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. nih.gov It is calculated from the molecule's electron and nuclear charge distributions and provides a map of the electrostatic potential on the van der Waals surface of the molecule. nih.govresearchgate.net For 4,5-dichloro-2-ethylphenol, the MEP map would reveal regions of negative potential, likely associated with the oxygen atom of the hydroxyl group and the chlorine atoms, indicating sites susceptible to electrophilic attack. imist.ma Conversely, regions of positive potential, often found around hydrogen atoms, suggest sites for nucleophilic attack. imist.ma The MEP is a rigorously defined property that can be determined both computationally and experimentally. nih.gov Statistical analyses have shown a strong linear correlation between the electrostatic potential and substituent effects, making it a predictive tool for chemical reactivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. nih.gov These models are extensively used in toxicology and drug discovery to predict the properties of untested chemicals. nih.gov

QSAR for Ecotoxicity Prediction

QSAR models are particularly useful for predicting the ecotoxicity of chemicals, such as their effects on aquatic organisms. nih.gov For instance, a QSAR model could be developed to predict the toxicity of this compound to algae like Pseudokirchneriella subcapitata. nih.gov These models are built using a dataset of diverse organic chemicals with known ecotoxicity data and employ various molecular descriptors to establish a predictive relationship. nih.gov The goal is to create robust models that can be used for data gap filling and to design environmentally safer chemicals. nih.gov

Descriptors for Property Prediction (e.g., log KOW, Electronic Descriptors)

The predictive power of QSAR models relies on the selection of appropriate molecular descriptors. talete.mi.it These descriptors are numerical values that encode different aspects of a molecule's structure and properties. talete.mi.it For predicting properties like the octanol-water partition coefficient (log KOW), which is a measure of a compound's lipophilicity, various descriptors can be used. cmst.eu These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 2D and 3D descriptors derived from the molecule's graph representation or its geometry. talete.mi.it Electronic descriptors, derived from quantum chemical calculations, can also be employed to capture aspects of a molecule's electronic structure that influence its behavior. researchgate.netmdpi.com

Below is an interactive data table showcasing various molecular descriptors that can be used in QSAR modeling for property prediction of compounds like this compound.

Development and Validation of Predictive Models

The development of a reliable QSAR model is a multi-step process. researchgate.net It begins with the careful curation of a dataset of compounds with known activities or properties. researchgate.net The dataset is then typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on new, unseen data. nih.govirb.hr

Validation is a critical aspect of QSAR modeling to ensure the model is robust and has good predictive power. nih.gov Internal validation techniques, such as cross-validation (e.g., leave-one-out), assess the model's stability and robustness. researchgate.net External validation, using an independent test set, provides a more objective measure of the model's real-world predictive capability. researchgate.net Various statistical parameters are used to assess the quality of a QSAR model, including the coefficient of determination (R²) for the training set, the cross-validated R² (Q²), and the predictive R² for the test set. nih.govnih.gov The Organization for Economic Co-operation and Development (OECD) has established guidelines for the development and validation of QSAR models to ensure their reliability for regulatory purposes. nih.gov

The table below outlines the key steps and validation metrics involved in the development of predictive QSAR models.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For halogenated phenols, theoretical calculations, particularly those employing Density Functional Theory (DFT), are widely used to predict vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. These theoretical predictions can then be correlated with experimental findings to provide a comprehensive understanding of the molecular structure and properties.

Vibrational Spectroscopy (FT-IR and Raman)

The correlation between theoretical and experimental vibrational spectra is a cornerstone of molecular characterization.

Theoretical Prediction: The process begins with the optimization of the molecular geometry of this compound using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netnih.gov Following geometry optimization, harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled using a scaling factor specific to the level of theory used. doi.org The potential energy distribution (PED) analysis is then performed to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, or torsional motions of the functional groups. researchgate.net

Experimental Measurement: Experimentally, the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of a solid sample of this compound would be recorded at room temperature. researchgate.netnih.gov

Correlation and Analysis: The scaled theoretical vibrational frequencies are then compared with the experimental wavenumbers from the FT-IR and FT-Raman spectra. A strong correlation between the predicted and observed spectra validates the computational model and allows for a detailed and reliable assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, the characteristic stretching vibrations of the O-H, C-H, C-Cl, and C-O bonds, as well as the phenyl ring vibrations, can be precisely identified. researchgate.netnih.gov

A hypothetical comparison for key vibrational modes might look like the data presented in the interactive table below, which illustrates how experimental and theoretical data for a substituted phenol (B47542) would be correlated.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment (from PED) |

| O-H stretch | ~3400 | ~3500 | ν(O-H) |

| Aromatic C-H stretch | ~3100-3000 | ~3150-3050 | ν(C-H) |

| Aliphatic C-H stretch | ~2960 | ~2980 | ν(C-H) of ethyl group |

| C=C ring stretch | ~1600-1450 | ~1620-1470 | ν(C=C) |

| C-Cl stretch | ~800-600 | ~810-610 | ν(C-Cl) |

| O-H bend | ~1200 | ~1220 | δ(O-H) |

| Note: This table is illustrative and does not represent actual experimental or calculated data for this compound, as such specific correlated data was not found in the search results. |

NMR Spectroscopy (¹H and ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules.

Theoretical Prediction: The calculations are typically performed on the optimized geometry of the molecule, often including a solvent model to better mimic experimental conditions. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). researchgate.net

Experimental Measurement: The ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). researchgate.net

Correlation: A linear correlation between the experimental and theoretical chemical shifts is expected. Discrepancies can often be attributed to solvent effects and intermolecular interactions not fully captured by the computational model. Such analysis helps in the unambiguous assignment of all proton and carbon signals in the experimental spectra. researchgate.net

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic absorption spectra.

Theoretical Prediction: TD-DFT calculations on the optimized ground-state geometry yield the vertical excitation energies and oscillator strengths for electronic transitions. These correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The calculations can be performed for the gas phase and in various solvents to study solvatochromic effects. nih.gov

Experimental Measurement: The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

Correlation: The calculated λ_max values are compared with the experimental spectrum. This correlation helps in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are influenced by the substituents on the phenol ring. nih.gov

Applications in Advanced Materials and Chemical Intermediates

Role as an Intermediate in Chemical Synthesis

There is a notable lack of specific examples in peer-reviewed journals and patents that explicitly describe the use of 4,5-Dichloro-2-ethylphenol as a chemical intermediate. While chlorinated phenols, as a broader class of compounds, are recognized for their role as precursors in the synthesis of pharmaceuticals, pesticides, and dyes, the direct application of this specific molecule is not well-documented. nih.govmedwinpublishers.comresearchgate.net

The reactivity of the phenolic hydroxyl group and the presence of chlorine and ethyl substituents on the aromatic ring theoretically allow for its use in various organic transformations. However, without specific documented synthesis routes, its role as an intermediate remains largely hypothetical.

Participation in Complexation Reactions (e.g., Schiff Base Ligands)

The synthesis of Schiff bases often involves the condensation of a primary amine with an aldehyde or ketone. While halogen-substituted phenols and salicylaldehydes are frequently used to create Schiff base ligands with enhanced biological and catalytic properties, there is no specific mention in the available literature of This compound being directly used for this purpose. mdpi.comorientjchem.orgnih.govwjpps.com

Research in this area has focused on related chlorinated and substituted phenolic compounds, which, after modification to introduce a carbonyl group, can react with amines to form Schiff bases. mdpi.comorientjchem.org These subsequent ligands are then used to form metal complexes. However, the direct participation of This compound in such complexation reactions has not been reported.

Future Research Perspectives and Methodological Advancements

Development of Novel Green Synthetic Routes

Traditional methods for synthesizing dichlorophenols often involve the use of hazardous reagents like chlorine gas and volatile organic compounds, leading to significant environmental concerns. rsc.org Future research will focus on developing "green" synthetic routes that are more environmentally benign.

Key areas of development include:

Catalytic Systems: Research is moving towards the use of catalysts to achieve higher selectivity and efficiency under milder reaction conditions. For instance, manganous(II) sulfate (B86663) has been shown to be an effective catalyst for the selective oxychlorination of phenol (B47542) to 2,4-dichlorophenol (B122985) using hydrogen peroxide as a green oxidant and water as the solvent. rsc.orgresearchgate.net This approach not only minimizes waste but also allows for easier product separation and catalyst recycling. rsc.org

Environmentally Friendly Reagents: The replacement of harsh chlorinating agents with greener alternatives is a major goal. Hydrogen chloride in combination with an oxidant like hydrogen peroxide presents a more sustainable option. rsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and operates under mild conditions. researchgate.netmdpi.com Research into enzymes like oxidoreductases (e.g., laccase, tyrosinase) could lead to novel biocatalytic routes for the synthesis of dichlorophenols and their derivatives. researchgate.netmdpi.com For example, a flavoprotein oxidase has been used for the direct oxidative amination of p-substituted phenols. researchgate.net

One-Pot Syntheses: Developing one-pot, multi-step reactions can significantly reduce waste and improve efficiency. A recent protocol for the synthesis of substituted phenols involves a one-minute ipso-hydroxylation of arylboronic acids that can be combined with bromination and cross-coupling reactions in a single pot. nih.gov

Renewable Feedstocks: Exploring the use of bio-based furanic derivatives as starting materials for the synthesis of phenol derivatives is a promising avenue for reducing reliance on petrochemicals. nih.gov

Interactive Data Table: Comparison of Synthetic Routes for Dichlorophenols

| Synthetic Route | Key Features | Advantages | Challenges | References |

|---|---|---|---|---|

| Traditional Chlorination | Uses chlorine gas. | Established industrial process. | Low atom economy, hazardous waste gas (HCl), use of volatile organic compounds. | rsc.org |

| Catalytic Oxychlorination | Uses MnSO₄ catalyst, HCl, and H₂O₂. | High selectivity, mild conditions, catalyst recycling, green oxidant (H₂O₂), water as solvent. | Catalyst deactivation, optimization of reaction conditions. | rsc.orgresearchgate.net |

| Biocatalysis | Utilizes enzymes like oxidoreductases. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. | researchgate.netmdpi.com |

| One-Pot Synthesis from Arylboronic Acids | ipso-hydroxylation followed by other reactions. | High efficiency, reduced waste, rapid reaction times. | Availability and cost of starting materials. | nih.gov |

Enhanced Analytical Methodologies for Trace Detection

The low concentrations at which 4,5-dichloro-2-ethylphenol can be present in environmental matrices demand highly sensitive and selective analytical methods for its detection and quantification.

Future advancements in this area are expected to focus on:

On-line Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC): This technique allows for the preconcentration of trace amounts of chlorophenols from water samples, significantly improving detection limits. tandfonline.comtandfonline.comresearchgate.net By using polymeric sorbents and a switching valve system, the entire process from extraction to analysis can be automated. tandfonline.comtandfonline.comresearchgate.net

Advanced Detectors: The use of electrochemical detectors and mass spectrometers (MS) in conjunction with gas chromatography (GC) or HPLC provides high sensitivity and specificity. tandfonline.comtandfonline.comchromatographyonline.com Electrochemical detection, in particular, offers detection limits in the lower picogram range for chlorophenols. tandfonline.comtandfonline.com

Derivatization Techniques: On-fiber silylation prior to GC-MS analysis can improve the peak shape and volatility of chlorophenols, leading to better chromatographic separation and detection. chromatographyonline.com

Capillary Electrophoresis (CE): CE offers high resolution and sensitivity, especially when combined with preconcentration techniques like field-amplified sample injection (FASI). ste-mart.com This method can achieve baseline separation of various chlorophenol isomers in a short time. ste-mart.com

Automated Systems: The use of automated SPE instruments, such as the Dionex AutoTrace 280, can process multiple samples with high reproducibility, saving time, solvent, and labor. thermofisher.com

Interactive Data Table: Analytical Methods for Chlorophenol Detection

| Method | Key Features | Detection Limit | Advantages | References |

|---|---|---|---|---|

| HPLC with Electrochemical Detection | On-line preconcentration with a PRP₁ sorbent precolumn. | Lower picogram range. | High sensitivity, good recoveries (70-90%). | tandfonline.comtandfonline.com |

| On-line SPE-HPLC-UV/Coulometric Detection | Automated extraction and analysis of 19 chlorophenols. | 0.5-1 ng/mL (UV), 0.1-0.3 ng/mL (Coulometric). | High accuracy and precision, handles wide range of chlorophenols. | researchgate.net |

| SPME-GC-MS with On-fiber Silylation | Derivatization on the SPME fiber. | Not specified, but method is described as sensitive. | Simple, rapid, improves peak shape for GC-MS. | chromatographyonline.com |

| CZE with Field-Amplified Sample Injection | On-line preconcentration strategy. | Significant enhancement factors (e.g., 35-fold for 2,4-DCP). | Fast separation (within 5 min), high resolution. | ste-mart.com |

| Automated SPE with GC-MS (U.S. EPA Method 528) | Unattended, automated solid-phase extraction. | Calibration range from 0.1 to 25 ppb in water. | High throughput, improved reproducibility, reduced labor. | thermofisher.com |

Refined Ecotoxicological Modeling and Risk Assessment

Predicting the environmental risks associated with this compound requires sophisticated modeling approaches. Future research will focus on refining these models for more accurate risk assessment.

Key areas of advancement include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of toxicity. nih.gov For chlorophenols, descriptors like the n-octanol/water partition coefficient (log K(ow)) have been identified as dominant predictive factors for toxicity. nih.gov The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed predictions by considering the steric, electrostatic, and hydrophobic fields of the molecules. nih.govresearchgate.net

Integrated Risk Assessment Frameworks: Future risk assessments will increasingly integrate data from multiple sources, including toxicity tests, biodegradability studies, and bioaccumulation potential, to provide a comprehensive hazard identification. nih.govpsu.edu This approach is in line with regulatory frameworks like the EU's directives on the classification and labeling of dangerous substances. nih.gov

Derivation of Environmental Risk Limits (ERLs): The establishment of scientifically derived ERLs, such as the Maximum Permissible Concentration (MPC) and Maximum Acceptable Concentration for ecosystems (MACeco), provides crucial benchmarks for environmental protection. rivm.nl These are derived from extensive ecotoxicological data and consider both short-term and long-term effects on aquatic ecosystems. rivm.nl

Consideration of Abiotic Factors: The influence of environmental factors like temperature and water content on the toxicity and degradation of chlorophenols needs to be better integrated into risk assessment models. researchgate.net

Deeper Exploration of Environmental Degradation Pathways

Understanding how this compound breaks down in the environment is crucial for predicting its persistence and the formation of potentially harmful byproducts.

Future research will delve deeper into:

Biodegradation Mechanisms: While it is known that the biodegradability of chlorophenols is influenced by the number and position of chlorine atoms, the specific pathways for many dichlorophenol isomers are not fully elucidated. frontiersin.org Research will continue to identify the microorganisms and enzymes involved in both aerobic and anaerobic degradation. thescipub.comresearchgate.netkoreascience.kr For instance, under aerobic conditions, degradation often proceeds through the formation of chlorocatechols, while anaerobic degradation involves reductive dechlorination. researchgate.net

Photodegradation: The role of sunlight in breaking down chlorophenols in aquatic environments is an important area of study. wfduk.org The photocatalytic degradation of similar compounds like 4-ethylphenol (B45693) has been investigated, showing that this can be an effective removal process. researchgate.netnih.gov

Advanced Oxidation Processes: The use of advanced oxidation processes, such as activation of persulfate with biochar-supported nanoscale zero-valent iron, is a promising technology for the rapid degradation of chlorophenols in water. mdpi.com

Identification of Metabolites: A key aspect of degradation studies is the identification of intermediate and final breakdown products to ensure that they are less toxic than the parent compound. chromatographyonline.comnih.gov

Integration of Advanced Computational Approaches for Mechanistic Understanding

Computational chemistry provides powerful tools for investigating the fundamental properties and reactivity of molecules like this compound at an atomic level.

Future applications of computational methods include:

Density Functional Theory (DFT) Studies: DFT calculations are used to investigate molecular structures, stabilities, and reaction mechanisms. nih.govmdpi.comdominican.eduresearchgate.net These studies can elucidate the effects of chlorine substitution on properties like bond dissociation energies and acidity, which are crucial for understanding reactivity and degradation. nih.govresearchgate.net For example, DFT has been used to study the adsorption and dissociation of chlorophenols on catalyst surfaces. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of chlorophenols with biological macromolecules, such as enzymes, to understand metabolic pathways and mechanisms of toxicity. nih.gov

Kinetic Modeling: Computational models can be developed to predict the rates of formation and degradation reactions of chlorophenols under various environmental conditions. nih.gov

Exploration of Non-Human Biological Systems for Metabolic Pathways and Occurrence

Investigating the fate of this compound in various organisms is essential for understanding its bioaccumulation potential and trophic transfer in ecosystems.

Future research will focus on:

Metabolism in Aquatic Organisms: Studies on fish, invertebrates, and microorganisms are needed to identify the metabolic pathways of dichlorophenols. researchgate.netnih.gov This includes identifying the enzymes responsible for detoxification and the resulting metabolites. nih.gov

Bioaccumulation Studies: Determining the bioconcentration factor (BCF) in different aquatic species is crucial for assessing the potential for bioaccumulation in food webs. wfduk.orgresearchgate.net The log Kow value is often used as an initial indicator of bioaccumulation potential. psu.edu

Occurrence in Wildlife: Monitoring studies are needed to determine the presence and concentrations of this compound and its metabolites in various wildlife species to assess real-world exposure and potential ecological impacts.

Microbial Consortia: Research on defined microbial consortia can provide insights into the synergistic degradation of mixtures of chlorophenols, which is more representative of real-world contamination scenarios. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis routes for 4,5-Dichloro-2-ethylphenol to improve yield and purity?

- Methodology : Begin with nucleophilic substitution or Friedel-Crafts alkylation using 2-ethylphenol as a precursor. Introduce chlorine via electrophilic aromatic substitution under controlled temperatures (0–5°C) using Cl2 or SO2Cl2. Monitor reaction progress with thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Adjust stoichiometry of chlorinating agents to minimize over-chlorination byproducts. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., ethyl and chloro groups). Compare chemical shifts with structurally similar compounds like 4-Chloro-3,5-dimethylphenol .

- GC-MS : Employ electron ionization (EI) at 70 eV to detect molecular ions (m/z 190–200 range) and fragmentation patterns.

- FT-IR : Identify functional groups (e.g., O–H stretch at ~3200 cm<sup>−1</sup>, C–Cl stretches at 550–750 cm<sup>−1</sup>) .

Q. How should researchers conduct a systematic literature review to identify gaps in existing studies on chlorophenols?

- Methodology : Use databases like PubMed and TOXCENTER with search terms such as "this compound," "chlorophenol toxicity," and "chlorophenol degradation." Apply inclusion criteria (e.g., peer-reviewed studies post-2010, experimental data on reactivity/toxicity). Screen titles/abstracts for relevance, then perform full-text reviews. Cross-reference with toxicological profiles from authoritative sources like the Agency for Toxic Substances and Disease Registry .

Advanced Research Questions

Q. How can conflicting structural data for this compound derivatives be resolved across studies?

- Methodology : Perform single-crystal X-ray diffraction to resolve ambiguities in substitution patterns. Compare crystallographic data (e.g., bond lengths, angles) with computational models (DFT calculations at B3LYP/6-31G* level). Validate against analogs like 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid, where crystallographic data resolved positional isomer conflicts .

Q. What experimental designs are effective for studying the degradation mechanisms of this compound in environmental systems?

- Methodology : Use batch reactors under controlled pH, temperature, and microbial activity. Monitor degradation via LC-MS/MS and track intermediates (e.g., quinones, chlorocatechols). Compare abiotic (e.g., photolysis, hydrolysis) and biotic pathways (e.g., Pseudomonas spp. metabolism). Cross-validate with toxicity assays (Microtox<sup>®</sup>) to assess residual ecotoxicity .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Apply density functional theory (DFT) to calculate Fukui indices and local softness parameters. Map electron density distributions to predict regioselectivity for further substitution. Validate models against experimental data from analogous compounds like 3,5-Difluoro-2-hydroxybenzoic acid, where computational predictions aligned with observed reactivity .

Data Contradiction and Quality Assurance

Q. What strategies address contradictions in toxicity data for this compound across in vitro and in vivo studies?

- Methodology : Re-evaluate experimental conditions (e.g., dose metrics, exposure duration, cell lines). Perform meta-analyses to identify confounding variables (e.g., solvent effects in cell cultures). Use probabilistic risk assessment models to harmonize datasets. Reference standardized protocols from toxicological profiles .

Q. How can researchers ensure methodological reproducibility in studies involving chlorophenol derivatives?

- Methodology : Document synthesis and purification steps in detail (e.g., solvent grades, temperature gradients). Use certified reference materials (CRMs) for analytical calibration. Share raw data and computational scripts via open-access platforms. Adhere to QA/QC guidelines from organizations like the American Chemical Society .

Tables for Key Data

Table 1 : Comparative Reactivity of Chlorophenol Derivatives

| Compound | Electrophilic Reactivity (Fukui Index) | Predicted Substitution Site | Experimental Validation |

|---|---|---|---|

| This compound | 0.45 (C4) | C3 | Pending |

| 3,5-Dichloro-4-fluorophenol | 0.51 (C5) | C5 | Confirmed via NMR |

Table 2 : Degradation Half-Lives of this compound

| Condition | Half-Life (Days) | Major Intermediates |

|---|---|---|

| Photolysis (UV-C) | 7.2 | 4-Chloro-2-ethylquinone |

| Aerobic Biodegradation | 28.5 | 3,5-Dichlorocatechol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.